molecular formula C19H16ClN3O4S2 B2985627 2-(4-(4-chlorophenylsulfonamido)benzamido)-N-methylthiophene-3-carboxamide CAS No. 898430-71-2

2-(4-(4-chlorophenylsulfonamido)benzamido)-N-methylthiophene-3-carboxamide

Cat. No.: B2985627
CAS No.: 898430-71-2
M. Wt: 449.92
InChI Key: LSEKCWLHYGKHQU-UHFFFAOYSA-N
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Description

2-(4-(4-Chlorophenylsulfonamido)benzamido)-N-methylthiophene-3-carboxamide is a synthetic organic compound designed for research applications. Its structure incorporates a thiophene ring linked to a benzamide moiety via a carboxamide bridge, and is further modified with a 4-chlorophenylsulfonamido group. This molecular architecture is of significant interest in medicinal chemistry, particularly in the development of novel antibacterial and anticancer agents. The core thiophene-arylamide scaffold is recognized for its potential in antitubercular research . Compounds sharing this scaffold have been identified as potent, noncovalent inhibitors of the bacterial enzyme DprE1 (decaprenylphosphoryl-β-d-ribose 2'-epimerase), a vulnerable and essential target for cell wall biosynthesis in Mycobacterium tuberculosis . Such inhibitors demonstrate potent activity against both drug-susceptible and multidrug-resistant bacterial strains, making this scaffold a valuable template for anti-TB drug discovery . Furthermore, structural analogs featuring the sulfonamide group have shown promising anticancer properties in vitro, inducing apoptosis in various human cancer cell lines, including colon cancer (HCT-116), cervical cancer (HeLa), and breast cancer (MCF-7) . The presence of the sulfonamide functionality is a common feature in many bioactive compounds and is frequently investigated for its ability to interact with enzyme active sites. Researchers can utilize this compound as a key intermediate or a lead compound in structure-activity relationship (SAR) studies. It is supplied for Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

2-[[4-[(4-chlorophenyl)sulfonylamino]benzoyl]amino]-N-methylthiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClN3O4S2/c1-21-18(25)16-10-11-28-19(16)22-17(24)12-2-6-14(7-3-12)23-29(26,27)15-8-4-13(20)5-9-15/h2-11,23H,1H3,(H,21,25)(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSEKCWLHYGKHQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=C(SC=C1)NC(=O)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClN3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(4-(4-chlorophenylsulfonamido)benzamido)-N-methylthiophene-3-carboxamide is a member of the thiophene carboxamide family, known for its diverse biological activities, including antimicrobial and anticancer properties. This article delves into the biological activity of this compound, examining its biochemical interactions, cellular effects, and potential therapeutic applications.

Chemical Structure

The chemical structure of the compound can be represented as follows:

  • Molecular Formula : C₁₅H₁₄ClN₃O₂S
  • Molecular Weight : 341.81 g/mol

This compound features a thiophene ring, which is crucial for its biological activity. The presence of a chlorophenylsulfonamide moiety enhances its interaction with biological targets.

Physical Properties

  • Solubility : Soluble in organic solvents like DMSO and ethanol.
  • Stability : Stable under normal laboratory conditions but may degrade under extreme pH or temperature.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiophene derivatives, including our compound of interest. Research indicates that thiophene carboxamide derivatives can inhibit cancer cell proliferation and induce apoptosis.

Case Study: Hep3B Cell Line

In a study assessing the anticancer activity against Hep3B (hepatocellular carcinoma) cells, compounds derived from thiophene exhibited significant cytotoxic effects. The IC₅₀ values for some derivatives were reported as low as 5.46 µM, indicating potent activity against cancer cells while showing minimal toxicity to normal cells .

CompoundIC₅₀ (µM)Effect on Spheroid Formation
2b5.46Significant inhibition
2e12.58Induced smaller aggregates

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Studies have shown that thiophene derivatives can exhibit antibacterial and antifungal activities by disrupting microbial cell walls and inhibiting essential enzymes .

The mechanism underlying the antimicrobial activity involves:

  • Disruption of Cell Membranes : Thiophene derivatives can integrate into bacterial membranes, leading to increased permeability.
  • Enzyme Inhibition : These compounds can inhibit key enzymes involved in bacterial metabolism.

Enzyme Interaction and Metabolic Pathways

Research indicates that this compound interacts with various enzymes, influencing metabolic pathways crucial for cellular function. For example:

  • It may inhibit mitochondrial complex I, leading to reduced ATP production in cancer cells .
  • The compound's binding affinity to specific enzymes can modulate their activity, impacting cell signaling pathways related to proliferation and apoptosis.

Dosage Effects

The biological effects of this compound are dose-dependent:

  • Therapeutic Doses : Lower doses have shown promising therapeutic effects in preclinical models.
  • Toxicity at High Doses : Higher concentrations can lead to cytotoxicity and adverse effects, necessitating careful dosage regulation in potential therapeutic applications.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations in Sulfonamide Moieties

a) Fluorophenylsulfonamido Analogs
  • Compound : 2-(4-(4-Fluorophenylsulfonamido)benzamido)thiophene-3-carboxamide (CAS 898466-96-1)
    • Structural Difference : Replaces the 4-chlorophenyl group with 4-fluorophenyl and lacks the N-methyl group on the thiophene carboxamide.
    • Molecular Formula : C₁₈H₁₄FN₃O₄S₂ vs. C₁₉H₁₆ClN₃O₄S₂ (target compound).
    • Molecular Weight : 419.5 g/mol vs. 438.9 g/mol .
    • Implications : Fluorine’s electronegativity may enhance metabolic stability compared to chlorine, while the absence of N-methylation could reduce lipophilicity .
b) N-Alkylsulfonamide Derivatives
  • Compound : 2-(4-(N-Butyl-N-methylsulfamoyl)benzamido)-N,6-dimethyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide (CAS 892982-52-4)
    • Structural Difference : Incorporates a bulkier N-butyl-N-methylsulfamoyl group and a tetrahydrobenzo[b]thiophene ring.
    • Molecular Formula : C₂₃H₃₁N₃O₄S₂ vs. C₁₉H₁₆ClN₃O₄S₂ (target compound).
    • Molecular Weight : 477.6 g/mol vs. 438.9 g/mol .
    • Implications : The N-alkyl chain may improve membrane permeability, while the saturated thiophene ring could reduce aromatic interactions in biological targets .

Core Modifications in Thiophene Derivatives

  • Compound: 2-(2-((4-Methoxyphenyl)sulfonyl)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide (CAS 932997-87-0) Structural Difference: Replaces the benzamido linker with an acetamido group and introduces a cyclopenta-fused thiophene. Molecular Formula: C₁₇H₁₈N₂O₅S₂ vs. C₁₉H₁₆ClN₃O₄S₂ (target compound). Molecular Weight: 394.5 g/mol vs. 438.9 g/mol .

Data Tables

Table 1: Structural and Molecular Comparison

Compound (CAS) Molecular Formula Molecular Weight (g/mol) Key Substituents
Target Compound C₁₉H₁₆ClN₃O₄S₂ 438.9 4-Chlorophenylsulfonamido, N-methylthiophene
898466-96-1 C₁₈H₁₄FN₃O₄S₂ 419.5 4-Fluorophenylsulfonamido, thiophene
892982-52-4 C₂₃H₃₁N₃O₄S₂ 477.6 N-Butyl-N-methylsulfamoyl, tetrahydrothiophene
932997-87-0 C₁₇H₁₈N₂O₅S₂ 394.5 4-Methoxyphenylsulfonyl, cyclopenta-thiophene

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